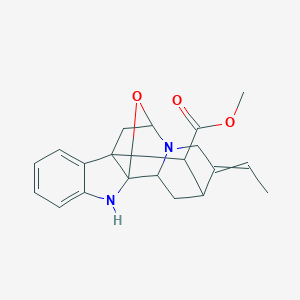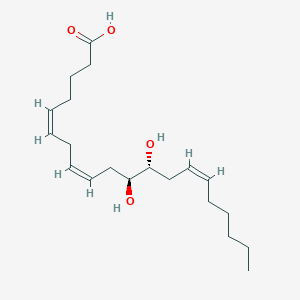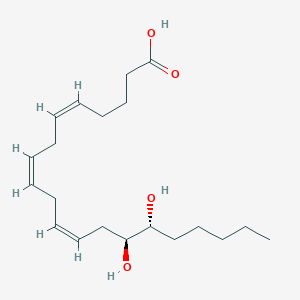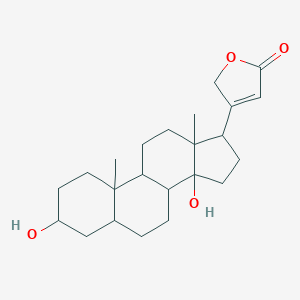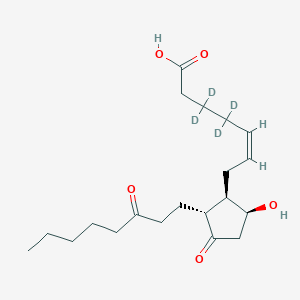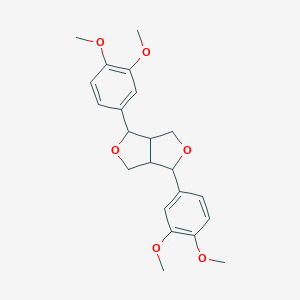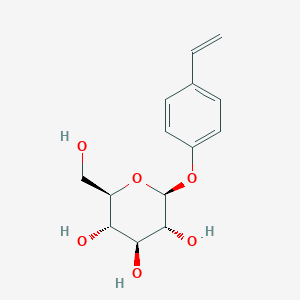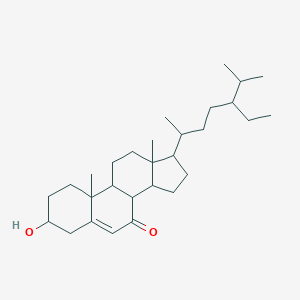
7-氧代-β-谷甾醇
描述
7-酮麦角甾醇: 是一种天然存在的植物甾醇,由麦角甾醇氧化生成。 它存在于各种植物来源中,包括桑树(桑树L.)的果实 。 植物甾醇,例如7-酮麦角甾醇,在结构上与胆固醇相似,并以其潜在的健康益处而闻名,包括降胆固醇作用和抗炎作用 .
科学研究应用
化学: 7-酮麦角甾醇用作合成各种甾醇衍生物的前体。 其独特的结构允许探索新的化学反应和开发新的化合物 .
生物学: 在生物学研究中,研究了7-酮麦角甾醇对细胞活力和凋亡的影响。 据显示,它可以抑制某些化疗药物(如顺铂)在肾细胞中诱导的凋亡 .
医学: 7-酮麦角甾醇在癌症治疗中具有潜在的治疗应用。 它通过影响神经酰胺代谢和信号通路在乳腺癌和肝癌细胞中表现出抗增殖作用 .
作用机制
7-酮麦角甾醇通过多个分子靶点和途径发挥其作用。据显示它:
刺激神经酰胺积累: 导致癌细胞凋亡.
下调鞘氨醇-1-磷酸 (S1P): 减少细胞增殖.
抑制细胞外信号调节激酶 (ERK1/2) 和核因子κB (NF-κB) 途径: 有助于降低细胞存活率和增加凋亡.
生化分析
Biochemical Properties
7-Oxo-Beta-Sitosterol plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is biosynthesized in plants via the mevalonic acid pathway . The compound competes with cholesterol for absorption due to the similarity in their structure, therefore it is used as an antihyperlipidemic agent .
Cellular Effects
7-Oxo-Beta-Sitosterol has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a therapeutic effect on cardiovascular disease, high blood pressure, and high blood sugar .
Molecular Mechanism
The molecular mechanism of action of 7-Oxo-Beta-Sitosterol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in vitro experiments have illustrated that beta-sitosterol impedes the proliferation of gastric cancer AGS cells by stimulating apoptosis and cell cycle arrest in the S phase, which may be linked to modulation of the p53 pathway .
Temporal Effects in Laboratory Settings
The effects of 7-Oxo-Beta-Sitosterol change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 7-Oxo-Beta-Sitosterol vary with different dosages in animal models. For instance, beta-sitosterol was found to alleviate dextran sulfate sodium-induced colitis in mice; beta-sitosterol not only enhanced the body weight and improved the colonic morphology in the mice, it also decreased the mRNA expressions of proinflammatory cytokines in the colon in a dose-dependent manner .
Metabolic Pathways
7-Oxo-Beta-Sitosterol is involved in the mevalonic acid pathway for its biosynthesis It interacts with various enzymes or cofactors in this pathway
准备方法
合成路线和反应条件: 7-酮麦角甾醇的合成通常涉及麦角甾醇的氧化。 一种常见的方法包括在50°C下使用重铬酸钾 (K2Cr2O7) 在乙酸 (AcOH) 和乙酸酐 (Ac2O) 的混合物中 。 该方法因其简单性和效率而受到青睐,可产生大量的目标化合物 .
工业生产方法: 7-酮麦角甾醇的工业生产通常涉及从植物来源(例如桑椹)中提取和纯化。 该过程包括溶剂提取,然后进行色谱技术以分离和纯化化合物 .
化学反应分析
反应类型: 7-酮麦角甾醇经历各种化学反应,包括:
氧化: 使用重铬酸钾等氧化剂将麦角甾醇转化为7-酮麦角甾醇.
还原: 酮基可能被还原形成相应的醇。
取代: 涉及甾醇环上官能团取代的反应。
常用试剂和条件:
氧化: 乙酸和乙酸酐中的重铬酸钾.
还原: 常见的还原剂,如硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4)。
取代: 取决于所需取代的各种试剂,例如卤代反应的卤化剂。
主要产物形成:
氧化: 麦角甾醇生成的7-酮麦角甾醇.
还原: 酮基还原形成的相应醇。
取代: 取决于所用试剂的各种取代甾醇。
相似化合物的比较
类似化合物:
7-酮胆固醇: 另一种氧化甾醇,具有类似的生物活性,但在某些细胞系中具有更高的毒性.
7-酮菜油甾醇: 共享结构相似性,并表现出可比的抗增殖作用.
β-麦角甾醇: 7-酮麦角甾醇的母体化合物,以其降胆固醇特性而闻名.
7-酮麦角甾醇的独特性: 7-酮麦角甾醇因其对神经酰胺代谢的特定影响及其改善顺铂诱导的肾毒性的潜力而脱颖而出 。 它独特的降胆固醇和抗癌特性的组合使其成为进一步研究和开发的宝贵化合物。
属性
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFXJOAKQGDRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxystigmast-5-en-7-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2034-74-4 | |
| Record name | 3-Hydroxystigmast-5-en-7-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
| Record name | 3-Hydroxystigmast-5-en-7-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Hydroxystigmast-5-en-7-one?
A1: Unfortunately, the provided research abstracts do not provide detailed spectroscopic data for 3-Hydroxystigmast-5-en-7-one. To obtain this information, one would need to consult full research articles or databases specializing in chemical characterization.
Q2: From what natural sources can 3-Hydroxystigmast-5-en-7-one be isolated?
A2: 3-Hydroxystigmast-5-en-7-one has been isolated from several plant sources, including:
- Dryobalanops oblongifolia stem bark []
- Spatholobus uniauritus Wei (Hematischesis cane) []
- Ficus hirta roots []
- Miscanthus x giganteus core []
- Girardinia diversifolia root []
Q3: Are there any studies on the Structure-Activity Relationship (SAR) of 3-Hydroxystigmast-5-en-7-one?
A3: The provided abstracts do not delve into specific SAR studies for 3-Hydroxystigmast-5-en-7-one. Investigating the impact of structural modifications on its activity, potency, and selectivity would require further research.
Q4: What analytical methods are used to characterize and quantify 3-Hydroxystigmast-5-en-7-one?
A5: The research abstracts mention the use of various chromatographic techniques for the isolation and purification of 3-Hydroxystigmast-5-en-7-one, including silica gel column chromatography, Sephadex LH-20 column chromatography, ODS column chromatography, and HPLC. [, , ] Structure elucidation is typically achieved through spectroscopic methods like NMR and MS. [, , ] For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to analyze lipophilic extracts containing the compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


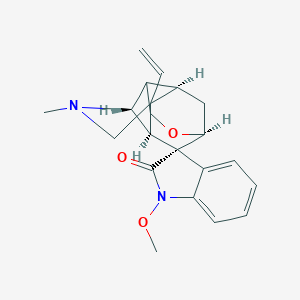
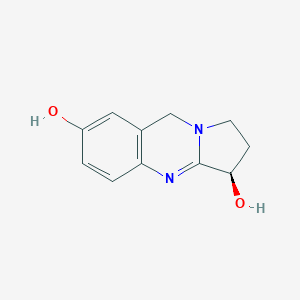
![(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene](/img/structure/B199296.png)
